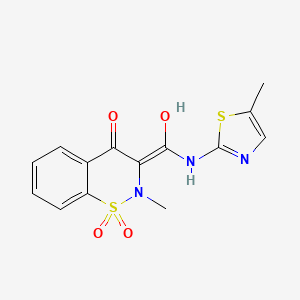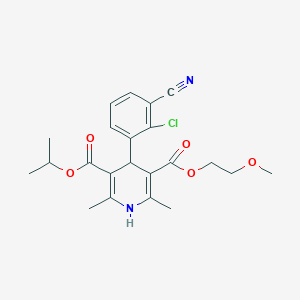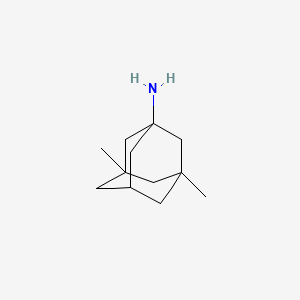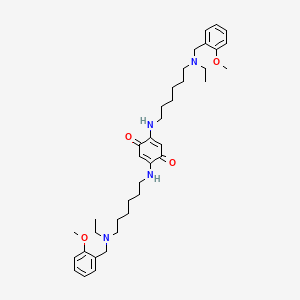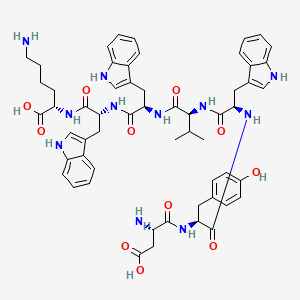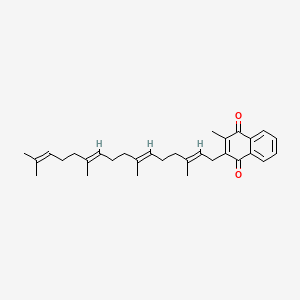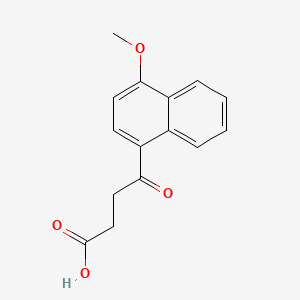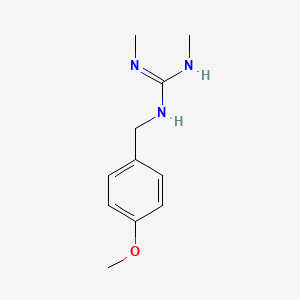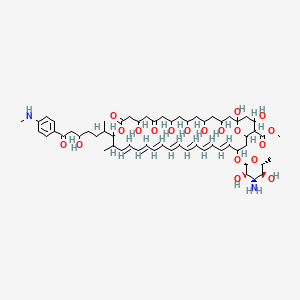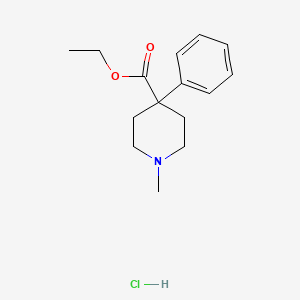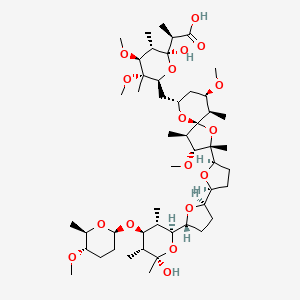
Mcl1-IN-1
Vue d'ensemble
Description
Mcl1-IN-1 is a small molecule inhibitor specifically designed to target the myeloid cell leukemia 1 (MCL-1) protein, which is an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 plays a crucial role in cell survival by preventing apoptosis, and its overexpression is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .
Applications De Recherche Scientifique
Mcl1-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound is extensively used in cancer research to study the role of MCL-1 in tumorigenesis and to develop targeted therapies for cancers with MCL-1 overexpression
Apoptosis Studies: Researchers use this compound to investigate the mechanisms of apoptosis and the regulation of cell death pathways.
Drug Development: This compound serves as a lead compound for the development of new MCL-1 inhibitors with improved efficacy and safety profiles.
Biological Pathways: It is used to explore various biological pathways involving MCL-1 and its interactions with other proteins.
Mécanisme D'action
Mcl1-IN-1 exerts its effects by selectively binding to the MCL-1 protein, thereby inhibiting its anti-apoptotic function. This binding prevents MCL-1 from interacting with pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The inhibition of MCL-1 results in the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately leading to cell apoptosis .
Safety and Hazards
Orientations Futures
The success of other BCL-2 inhibitors has inspired the development of MCL1 inhibitors like Mcl1-IN-1 . These inhibitors are currently in clinical trials for various cancers . The future use of these agents looks promising, especially considering the newly discovered functions of MCL1 in AML, which are independent from canonical regulation of apoptosis by MCL1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mcl1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific design of the inhibitor, but generally includes the following steps:
Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Various functional groups are introduced to enhance the binding affinity and specificity of the inhibitor towards MCL-1. This may involve reactions such as alkylation, acylation, and amination.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the complete this compound molecule. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency, purity, and yield. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions
Mcl1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and binding affinities .
Comparaison Avec Des Composés Similaires
Similar Compounds
ABT-199 (Venetoclax): A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax (ABT-263): Targets both BCL-2 and BCL-xL proteins.
S63845: A selective MCL-1 inhibitor with a different chemical structure.
Uniqueness of Mcl1-IN-1
This compound is unique in its high specificity and binding affinity for MCL-1, making it a valuable tool for studying MCL-1-related pathways and developing targeted cancer therapies. Unlike other inhibitors that may target multiple BCL-2 family proteins, this compound’s selectivity reduces off-target effects and enhances its therapeutic potential .
Propriétés
IUPAC Name |
2-[2-[(5-chloro-8-hydroxyquinolin-7-yl)-(pyridin-2-ylamino)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c24-17-12-16(23(30)22-14(17)7-5-11-26-22)21(27-19-9-3-4-10-25-19)15-6-1-2-8-18(15)31-13-20(28)29/h1-12,21,30H,13H2,(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDTSNKTYMQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



